molecular formula C14H20N2O2 B247948 N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B247948
M. Wt: 248.32 g/mol
InChI Key: HBDBDYZHBXBZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is an organic compound that belongs to the class of amides It features a methoxyphenyl group attached to a propanamide backbone, with a pyrrolidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are used under anhydrous conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl-3-(1-pyrrolidinyl)propanamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s affinity for certain targets, while the pyrrolidinyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-3-(1-pyrrolidinyl)propanamide
  • N-(4-methylphenyl)-3-(1-pyrrolidinyl)propanamide
  • N-(4-chlorophenyl)-3-(1-pyrrolidinyl)propanamide

Uniqueness

N-(4-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17)

InChI Key

HBDBDYZHBXBZQC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.